molecular formula C27H27N3O7S B15034917 4-{[2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

4-{[2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B15034917
M. Wt: 537.6 g/mol
InChI Key: NROAYSJOUSDURG-WJTDDFOZSA-N
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Description

4-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine moiety, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine derivatives under specific conditions to form the intermediate compounds, which are then further reacted to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of deep eutectic solvents (DES) as a green chemistry approach. For instance, choline chloride-zinc chloride DES can be used as a homogeneous reaction medium to promote the synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrrole derivatives, such as:

Uniqueness

What sets 4-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C27H27N3O7S

Molecular Weight

537.6 g/mol

IUPAC Name

4-[(E)-[2-(3,4-dimethoxyphenyl)-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C27H27N3O7S/c1-29(2)38(34,35)20-10-7-18(8-11-20)25(31)23-24(19-9-12-21(36-3)22(14-19)37-4)30(27(33)26(23)32)16-17-6-5-13-28-15-17/h5-15,24,31H,16H2,1-4H3/b25-23+

InChI Key

NROAYSJOUSDURG-WJTDDFOZSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)/O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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